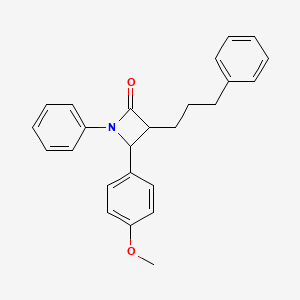
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The compound is also referred to as SCH-48461 and has been investigated for its role as a cholesterol absorption inhibitor .
Métodos De Preparación
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves several steps. One common synthetic route includes the use of azetidin-2-one as a starting material. The preparation typically involves the following steps:
Starting Material: Methyl 2-(dimethoxyphosphoryl)acetate is treated with a 60% suspension of sodium hydride in dry tetrahydrofuran (THF).
Addition of Azetidin-2-one: The azetidin-2-one is then added to the reaction mixture.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to yield the desired azetidin-2-one derivative.
Análisis De Reacciones Químicas
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves its interaction with specific molecular targets. As a cholesterol absorption inhibitor, the compound targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol. By inhibiting NPC1L1, the compound reduces the absorption of dietary cholesterol, leading to lower blood cholesterol levels .
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has been studied for its antimitotic properties.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antiproliferative activity.
4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Investigated for its potential as a selective estrogen receptor modulator.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and potential therapeutic applications.
Propiedades
Número CAS |
628292-07-9 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO2/c1-28-22-17-15-20(16-18-22)24-23(14-8-11-19-9-4-2-5-10-19)25(27)26(24)21-12-6-3-7-13-21/h2-7,9-10,12-13,15-18,23-24H,8,11,14H2,1H3 |
Clave InChI |
NCYJLENYYMZQHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


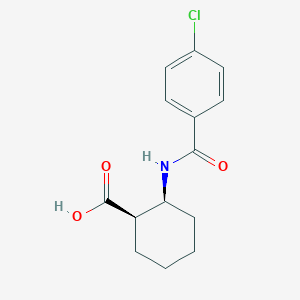
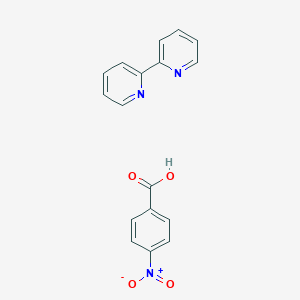
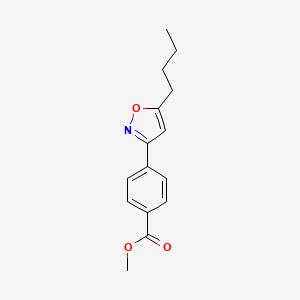

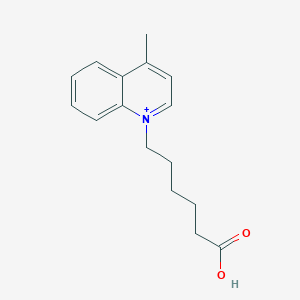

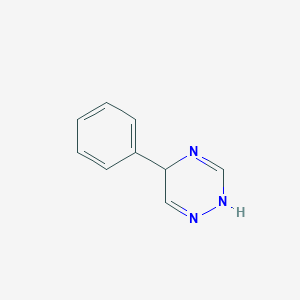


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
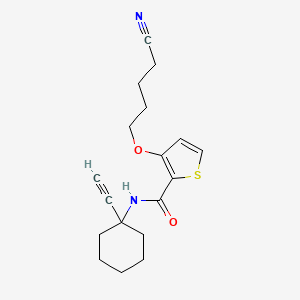
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
